BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical structure and properties of 10(R)-
hydroxy-9(S)-Hexahydrocannabinol.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

10(R)-hydroxy-9(S)-

Hexahydrocannabinol

Cat. No.: B15388844
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An In-depth Technical Guide to 10(R)-hydroxy-
9(S)-Hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and
predicted properties of 10(R)-hydroxy-9(S)-Hexahydrocannabinol (10(R)-hydroxy-9(S)-
HHC). As a specific stereoisomer and potential metabolite of 9(S)-Hexahydrocannabinol, its
characteristics are discussed in the context of its parent compound. This document synthesizes
available chemical data and infers biological activity based on the well-established
pharmacology of Hexahydrocannabinol (HHC) epimers. Detailed experimental protocols for
cannabinoid analysis and visualizations of relevant biochemical pathways are also presented to
guide future research and drug development efforts.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained significant
attention in recent years. It is typically produced through the hydrogenation of delta-9-
tetrahydrocannabinol (A°-THC) or other related cannabinoids. The hydrogenation process
results in the formation of two diastereomers at the C9 position: (9R)-HHC and (9S)-HHC. It is
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well-documented that the (9R)-HHC epimer is the primary psychoactive component, exhibiting
a high binding affinity for cannabinoid receptors, similar to that of A°>-THC. In contrast, the (9S)-
HHC epimer demonstrates significantly lower affinity and functional activity at these
receptors[1][2].

Metabolic studies of HHC have revealed that hydroxylation is a primary route of
biotransformation[3][4]. This guide focuses on a specific hydroxylated derivative, 10(R)-
hydroxy-9(S)-Hexahydrocannabinol. Given that it is a derivative of the less active (9S)-HHC
epimer, it is hypothesized that this compound will also exhibit low biological activity. This
document aims to provide a detailed account of its chemical properties and a predictive
assessment of its pharmacological profile.

Chemical Structure and Properties

10(R)-hydroxy-9(S)-Hexahydrocannabinol is a specific stereoisomer of a hydroxylated HHC
metabolite. Its chemical identity is defined by the precise spatial arrangement of its atoms.

Property Value Reference

6aR-6a0,7,8,9,10a,10a-
hexahydro-6,6,93-trimethyl-3-

Formal Name pentyl-6H-dibenzo[b,d]pyran- ]
1,10p-diol
CAS Number 60948-21-2 [5]
Molecular Formula C21H3203 [5]
Formula Weight 332.5 g/mol [5]
Purity >95% [5]
Formulation A crystalline solid [5]
Solubility
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Solvent Concentration Reference
DMF 20 mg/ml [5]
DMSO 20 mg/ml [5]
Ethanol 10 mg/ml [5]

Spectroscopic Data

Type Value Reference

Amax 210 nm [5]

Predicted Biological Activity and Signaling
Pathways

Direct experimental data on the biological activity of 10(R)-hydroxy-9(S)-
Hexahydrocannabinol is not currently available in published literature. However, its
pharmacological profile can be inferred from the known properties of its parent compound,
(9S)-HHC.

The (9S)-HHC epimer exhibits a significantly lower binding affinity for both the CB1 and CB2
cannabinoid receptors compared to the (9R)-HHC epimer[1][6]. The binding affinity of (9S)-
HHC at the CB1 receptor is reported to be approximately 10-fold less than that of (9R)-HHC[7].
Consequently, (9S)-HHC displays diminished activity in functional assays|[1].

Given that 10(R)-hydroxy-9(S)-HHC is a hydroxylated derivative of the less active (9S)-HHC, it
is highly probable that it also possesses a low affinity for cannabinoid receptors and, therefore,
exhibits minimal to no psychoactive effects. The introduction of a hydroxyl group at the C10
position may further modulate its binding affinity and functional activity, though this remains to

be experimentally determined.

General Cannabinoid Receptor Signaling

The primary signaling pathway for psychoactive cannabinoids involves the activation of the
CB1 receptor, a G-protein coupled receptor (GPCR). Upon activation, it inhibits adenylyl
cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (CAMP) levels.
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It also modulates ion channels, including the inhibition of calcium channels and activation of
potassium channels.
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General Cannabinoid CB1 Receptor Signaling Pathway.

Metabolism of Hexahydrocannabinol

The metabolism of HHC is a critical area of research for understanding its duration of action
and the generation of potentially active or inactive metabolites. In vitro and in vivo studies have
begun to elucidate the metabolic fate of HHC.

Hydroxylation is a key phase | metabolic reaction for HHC, occurring at various positions on the
molecule. The stereochemistry of the parent HHC epimer influences the preferred site of
hydroxylation[3]. For the (9S)-HHC epimer, hydroxylation at the C8 position appears to be a
significant pathway[3]. While 10-hydroxylated metabolites have been identified, their
prevalence relative to other hydroxylated forms is still under investigation. Following phase |
metabolism, the hydroxylated metabolites can undergo phase Il conjugation, typically with
glucuronic acid, to facilitate their excretion.
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Generalized Metabolic Pathway of Hexahydrocannabinol.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15388844?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15388844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are generalized protocols for the analysis of cannabinoids, including HHC and its
metabolites, from biological matrices. These methods can be adapted for the specific detection
and quantification of 10(R)-hydroxy-9(S)-HHC.

Sample Preparation: Solid-Phase Extraction (SPE)

e Sample Pre-treatment: To 1 mL of biological matrix (e.g., plasma, urine), add an internal
standard and appropriate buffer to adjust the pH.

e Column Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized
water.

o Sample Loading: Load the pre-treated sample onto the SPE cartridge.

e Washing: Wash the cartridge with a series of aqueous/organic solvent mixtures to remove
interfering substances.

» Elution: Elute the cannabinoids of interest with an appropriate organic solvent (e.g.,
methanol, acetonitrile, or a mixture thereof).

» Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of
nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem

Mass Spectrometry (LC-MS/MS)
e Liquid Chromatography (LC):

o Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um) is commonly used for
cannabinoid separation.

o Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a
small amount of an additive like formic acid or ammonium formate, is typically employed.

o Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.
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o Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure
reproducible retention times.

o Tandem Mass Spectrometry (MS/MS):

o lonization: Electrospray ionization (ESI) in positive ion mode is generally used for
cannabinoids.

o Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification,
providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for
10(R)-hydroxy-9(S)-HHC and an appropriate internal standard would need to be
determined and optimized.
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(e.g., Plasma, Urine)

Sample Cleanup

Solid-Phase Extraction (SPE)

Purified Extract
LC-MS/MS Analysis

Chromatographic and
Mass Spec Data

Data Analysis and Quantification
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General Workflow for Cannabinoid Analysis.

Conclusion
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10(R)-hydroxy-9(S)-Hexahydrocannabinol is a chemically defined, hydroxylated derivative of
(9S)-HHC. While direct biological data is lacking, its pharmacological properties are predicted
to be weak, mirroring those of its parent compound. This technical guide provides a foundation
for researchers by summarizing the known chemical characteristics of this molecule and
offering a framework for its future investigation. The provided experimental protocols and
pathway diagrams serve as a starting point for the analytical characterization and biological
evaluation of this and other related novel cannabinoids. Further research is essential to
definitively determine the pharmacokinetic and pharmacodynamic profile of 10(R)-hydroxy-
9(S)-HHC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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